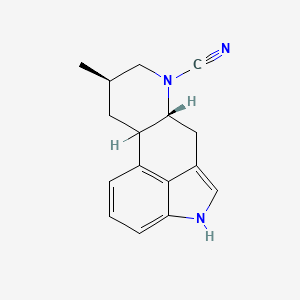

6-Cyano-6-norfestuclavine

Description

6-Cyano-6-norfestuclavine is a synthetic clavine-type ergot alkaloid derived from festuclavine through substitution of a cyano group (-CN) at position 6 of its ergoline backbone. Clavine alkaloids are indole derivatives known for their diverse biological activities, including antimicrobial properties. Its structural modification, particularly the introduction of the cyano group, is hypothesized to enhance target specificity while reducing acute toxicity compared to natural clavines like agroclavine and festuclavine .

Properties

CAS No. |

63719-19-7 |

|---|---|

Molecular Formula |

C16H17N3 |

Molecular Weight |

251.33 g/mol |

IUPAC Name |

(6aR,9R)-9-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile |

InChI |

InChI=1S/C16H17N3/c1-10-5-13-12-3-2-4-14-16(12)11(7-18-14)6-15(13)19(8-10)9-17/h2-4,7,10,13,15,18H,5-6,8H2,1H3/t10-,13?,15-/m1/s1 |

InChI Key |

SYQUHRNOAYZARM-CCWWQKHMSA-N |

Isomeric SMILES |

C[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C#N |

Canonical SMILES |

CC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Cyano-6-norfestuclavine typically involves the introduction of a cyano group to the norfestuclavine structure. One common method is the nucleophilic displacement of a bromide group with cyanide. For example, 6-bromo-6-deoxycellulose derivatives can be converted to 6-cyano-6-deoxycellulose esters through a one-pot synthesis . This method highlights the importance of regioselective bromination and subsequent cyanation in achieving the desired product.

Chemical Reactions Analysis

6-Cyano-6-norfestuclavine can undergo various chemical reactions, including:

Substitution Reactions: The cyano group can be introduced through nucleophilic substitution, as mentioned earlier.

Oxidation and Reduction:

Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Scientific Research Applications

6-Cyano-6-norfestuclavine has been studied for its potential antimicrobial activity. It has shown effectiveness against various bacteria and fungi, including Staphylococcus aureus and Candida albicans . Additionally, clavine alkaloids, including this compound, have been investigated for their potential use as anticancer agents due to their ability to induce mutagenic effects in certain cancer cell lines .

Mechanism of Action

The exact mechanism of action of 6-Cyano-6-norfestuclavine is not fully understood. it is believed to exert its effects by interacting with cellular targets and pathways involved in microbial and cancer cell growth. The cyano group may play a role in enhancing its binding affinity to these targets, thereby increasing its biological activity .

Comparison with Similar Compounds

Table 1: Antimicrobial Activity of Clavine Derivatives

| Compound | Substituent | S. aureus | E. coli | P. aeruginosa | P. vulgaris | C. albicans |

|---|---|---|---|---|---|---|

| This compound | 6-CN | – | – | 250 µg/ml | – | 250 µg/ml |

| 6-Allyl-6-norfestuclavine | 6-Allyl | 30 µg/ml | – | – | – | – |

| 1-Propyl-6-norfestuclavine | 1-Propyl | Inhibited* | 60 µg/ml | Inhibited* | Inhibited* | 250 µg/ml |

| 1-Allyl-6-norfestuclavine | 1-Allyl | Inhibited* | Inhibited* | Inhibited* | Inhibited* | Inhibited* |

| 1-Methyl-agroclavine | 1-Methyl | – | – | – | 200 µg/ml | – |

Inhibited: Growth suppression reported without specific MIC values .

Key Findings

Antibacterial Activity

- This compound: Exhibits selective potency against P. aeruginosa (MIC 250 µg/ml), a pathogen notorious for antibiotic resistance. No activity was reported against S. aureus, E. coli, or P. vulgaris .

- 6-Allyl-6-norfestuclavine: Most potent against S. aureus (MIC 30 µg/ml) but inactive against other pathogens .

- 1-Propyl- and 1-Allyl-6-norfestuclavine: Broad-spectrum inhibitors, suppressing all four bacterial species (S. aureus, E. coli, P. aeruginosa, P. vulgaris) and C. albicans. The 1-propyl derivative showed specific MICs of 60 µg/ml (E. coli) and 250 µg/ml (C. albicans) .

Antifungal Activity

- This compound: Matched the antifungal efficacy of 1-propyl-6-norfestuclavine (MIC 250 µg/ml against C.

Toxicity Profile

Modifications such as cyano, allyl, or propyl substitutions significantly reduced acute toxicity in murine models compared to parent clavines, suggesting improved therapeutic safety .

Mechanistic and Structural Insights

- The cyano group at position 6 in this compound likely enhances interaction with bacterial efflux pumps or fungal cell membranes, explaining its specificity for P. aeruginosa and C. albicans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.